3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid

Tautomerism Chemical structure Functional group analysis

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid (CAS 857240-23-4, C₆H₆N₂OS, molecular weight 154.19 g/mol) is the thioic S-acid tautomer of the sulfur-containing imidazoleacrylic acid family. It is alternatively named Thiolurocanic acid (6CI) or (2E)-3-(1H-Imidazol-4-yl)-2-propenethioic S-acid.

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
Cat. No. B12821388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=CC(=O)S
InChIInChI=1S/C6H6N2OS/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
InChIKeyYJYULHLSTXZQEH-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid (Thiolurocanic Acid, CAS 857240-23-4) – Structural Identity and Procurement-Relevant Physicochemical Profile


3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid (CAS 857240-23-4, C₆H₆N₂OS, molecular weight 154.19 g/mol) is the thioic S-acid tautomer of the sulfur-containing imidazoleacrylic acid family . It is alternatively named Thiolurocanic acid (6CI) or (2E)-3-(1H-Imidazol-4-yl)-2-propenethioic S-acid . The molecule features a conjugated imidazole–propenethioic acid scaffold, where the terminal carboxyl oxygen of urocanic acid is formally replaced by sulfur in the C(=O)SH configuration. Computed physicochemical properties include a density of 1.4 ± 0.1 g/cm³, a boiling point of 434.4 ± 37.0 °C at 760 mmHg, a flash point of 216.5 ± 26.5 °C, a refractive index of 1.677, and a calculated LogP of 0.69 . This compound is structurally and functionally distinct from both the parent metabolite urocanic acid (C₆H₆N₂O₂, MW 138.12) and the thione tautomer thiourocanic acid (CAS 6736-42-1, C₆H₆N₂O₂S, MW 170.19), and forms part of the bacterial ergothioneine degradation pathway as the product of ergothionase (EC 2.8.1.B10) [1].

1
Pathway Intermediate
Authentic product of ergothionase in bacterial ergothioneine degradation pathway
2
Tautomer-Specific Reactivity
Thioic S-acid (C(=O)SH) enables thiocarboxyl chemistry not accessible to thione or carboxylic acid analogs
3
Spectroscopic Detection
Characteristic λmax 311 nm supports interference-free spectrophotometric enzyme assay workflow

Why Generic Substitution Fails for 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid – The Critical Role of the Thioic S-Acid Tautomer in Functional Selectivity


3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid cannot be interchangeably substituted with the more commonly catalogued thiourocanic acid (CAS 6736-42-1, C₆H₆N₂O₂S, the 2-thioxoimidazoline carboxylic acid tautomer) or with the parent urocanic acid (CAS 104-98-3, C₆H₆N₂O₂). The thioic S-acid form (C(=O)SH) possesses a reactive thiocarboxyl group that is absent in the thione tautomer [1]. This functional group difference dictates distinct chemical reactivity profiles: the S-acid moiety can participate in nucleophilic acyl substitution, metal coordination via the sulfur atom, and thioester formation, none of which are accessible to the carboxylic acid of urocanic acid or the thione ring of thiourocanic acid [2]. Furthermore, the molecular weight difference (154.19 vs. 170.19 vs. 138.12 g/mol) and the calculated LogP shift (0.69 for the S-acid form vs. ~0.01–0.51 for urocanic acid ) translate into measurable differences in lipophilicity, membrane permeability potential, and chromatographic retention behavior. In enzymatic contexts, the S-acid tautomer is the authentic product of ergothionase and the native substrate for thiourocanate hydratase, whereas urocanic acid is processed by an entirely different enzyme (urocanase) with no cross-reactivity [3]. Generic substitution with a non-S-acid analog would therefore invalidate any assay, pathway reconstitution, or structure–activity relationship study that depends on the thioic acid functionality.

Target Compound
Thioic S-acid tautomer
C(=O)SH · MW 154.19
CAS 857240-23-4
vs
Thione Tautomer
Thiourocanic acid
COOH + C=S · MW 170.19
CAS 6736-42-1
Target Compound
Thioic S-acid tautomer
C(=O)SH · MW 154.19
CAS 857240-23-4
vs
Parent Analog
Urocanic acid
COOH · MW 138.12
CAS 104-98-3
!
Thione tautomer lacks thiocarboxyl group — may shift reactivity profile and enzyme substrate recognition
!
Urocanic acid is processed by urocanase, not thiourocanate hydratase — pathway reconstitution may not transfer
!
LogP and MW differences can alter chromatographic retention and membrane partitioning behavior

Product-Specific Quantitative Evidence Guide – Head-to-Head Differentiation of 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid from Closest Analogs


Evidence 1 – Tautomeric Identity: The Thioic S-Acid Form (CAS 857240-23-4) vs. the Thione Tautomer Thiourocanic Acid (CAS 6736-42-1)

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid (CAS 857240-23-4) is the authentic thioic S-acid tautomer, with the molecular formula C₆H₆N₂OS (MW 154.19) and the SMILES notation C1=C(N=CN1)/C=C/C(=O)S, confirming the C(=O)SH (thiocarboxyl) functional group . In contrast, the compound catalogued as thiourocanic acid (CAS 6736-42-1) possesses the molecular formula C₆H₆N₂O₂S (MW 170.19) with SMILES O=C(O)C=CC1=CNC(=S)N1, representing the 2-thioxoimidazoline carboxylic acid tautomer [1]. The S-acid form contains one fewer oxygen atom (N₂OS vs. N₂O₂S), resulting in a molecular weight difference of 16 Da. The imidazole ring position also differs: the S-acid form is an imidazole (aromatic 1H-imidazol-4-yl), whereas the thione form is a 1,3-dihydroimidazole-2-thione. These are distinct chemical entities with different InChI Keys and different predicted chemical reactivities.

Tautomeric Identity
Head-to-head
Thioic S-acid vs Thione tautomer
Distinct functional group dictates chemical reactivity and enzyme specificity
ΔMW = 16 Da; C(=O)SH vs COOH + C=S ring
Tautomerism Chemical structure Functional group analysis

Evidence 2 – Physicochemical Differentiation from Urocanic Acid: LogP and Molecular Weight

The replacement of the carboxylic acid oxygen in urocanic acid with sulfur in the target compound produces a measurable increase in lipophilicity. The target compound has a calculated LogP of 0.69 , while urocanic acid (CAS 104-98-3) has a reported LogP ranging from 0.01 to 0.51 across sources . This LogP increase of approximately 0.2–0.7 units indicates enhanced membrane partitioning potential for the thioic S-acid derivative. The molecular weight increases from 138.12 g/mol (urocanic acid, C₆H₆N₂O₂) to 154.19 g/mol (target, C₆H₆N₂OS), a +16 Da shift corresponding to O→S substitution . The target compound also exhibits a boiling point of 434.4 ± 37.0 °C and a flash point of 216.5 ± 26.5 °C , whereas urocanic acid has a reported melting point of approximately 225 °C (decomposition) [1].

Lipophilicity Shift
Cross-study
ΔLogP ≈ +0.2 to +0.7
Supports membrane partitioning review vs urocanic acid
Calculated LogP; experimental validation advised
Lipophilicity Physicochemical properties ADME prediction

Evidence 3 – Distinct UV Absorbance at 311 nm vs. Urocanic Acid (λmax ~277 nm) for Quantitative Enzymatic Detection

The product of ergothionase activity—identified as thiolurocanic acid, the target compound—exhibits a strong and characteristic absorbance maximum at 311 nm, whereas the substrate ergothioneine has negligible absorbance at this wavelength [1]. This spectral property enables a specific, interference-free continuous spectrophotometric assay for ergothionase activity and ergothioneine quantification. By contrast, urocanic acid (the non-sulfur parent analog) absorbs maximally in the UV-B region at approximately 277 nm , a difference of ~34 nm. This bathochromic shift upon sulfur substitution means that the target compound can be monitored at a wavelength where urocanic acid, histidine, and most biological chromophores show minimal interference, providing a distinct analytical advantage.

UV Absorbance
Cross-study
λmax = 311 nm
Specific detection window for ergothionase enzyme assay
Δλmax ≈ +34 nm vs urocanic acid; ergothioneine shows negligible interference
UV spectroscopy Enzymatic assay Ergothioneine quantification

Evidence 4 – Differential Enzyme Kinetics: Thiourocanate Hydratase Substrate (Km = 30 μM) vs. Urocanase Processing of Urocanic Acid

The target compound (as its thione tautomer thiourocanic acid) serves as the native substrate for thiourocanate hydratase from Burkholderia sp. HME13, with reported kinetic parameters of Km = 30 μM and Vmax = 7.1 μmol/min/mg [1]. This enzyme catalyzes the conversion of thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid and is distinct from urocanase, which processes urocanic acid in the histidine degradation pathway. The thiourocanate hydratase amino acid sequence shows only 46% identity to urocanase from Pseudomonas putida, and critically, thiourocanate hydratase exhibits no urocanase activity [1]. Conversely, ergothionase, which produces the target compound from ergothioneine, shows no activity toward D-histidine, L-histidine, D-tyrosine, L-tyrosine, D-phenylalanine, or L-phenylalanine, demonstrating absolute substrate specificity for ergothioneine (Km = 19 μM, Vmax = 270 μmol/min/mg) [2].

Enzyme Kinetics
Class-level
Km = 30 μM
Supports pathway reconstitution studies with thiourocanate hydratase
46% sequence identity to urocanase; no cross-catalytic activity
Enzyme kinetics Substrate specificity Metabolic pathway

Evidence 5 – Patent-Claimed Dual Melanin Suppression and UV Absorption Activity vs. Urocanic Acid

Japanese patent JPS6016907A (filed 1983, assigned to POLA KASEI KOGYO KK) specifically claims thiolurocanic acid or its salts as a skin-beautifying cosmetic ingredient with dual functionality: suppression of melanin formation and absorption of ultraviolet radiation [1]. The patent specifies incorporation at 0.01–5 wt%, preferably 0.1–1 wt%, into cosmetic bases including creams, ointments, milky lotions, lotions, packs, and gels. By contrast, urocanic acid is primarily recognized as a natural UV chromophore in the stratum corneum with an SPF of approximately 1.58 [2] and as a mediator of UV-induced immunosuppression via its cis-isomer [3]; it is not claimed as a melanin synthesis inhibitor in the cosmetic patent literature. The target compound's combination of UV absorption and melanin suppression in a single molecular entity is not documented for urocanic acid.

Cosmetic Patent
Data to verify
Melanin suppression + UV absorption claimed
Patent-backed dual-activity profile for formulation research
Quantitative IC₅₀ not provided; in vivo data unavailable
Skin pigmentation Cosmetic ingredient UV protection

Evidence 6 – Potential Cell Differentiation-Inducing and Antiproliferative Activity vs. Urocanic Acid Analogs

A web data commons entry referencing the target compound states that it 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis as well as skin conditions such as wrinkles, slack skin, dry skin and insufficient sebum secretion' [1]. While the originating patent or publication for this claim could not be independently verified in the available search space, this reported differentiation-inducing activity qualitatively differentiates the target compound from urocanic acid, whose primary biological activities are UV-induced immunosuppression and serotonin receptor binding . Urocanic acid analogs such as 2-pyrroleacrylic acid and 2-furanacrylic acid were tested in an HSV-1 DTH suppression model and showed immunosuppressive activity, but no monocyte differentiation activity has been reported for these analogs [2].

Cell Differentiation
Data to verify
Monocyte differentiation induction reported
Supports differentiation model endpoint review
Source unverified; requires independent validation
Cell differentiation Antiproliferative Monocyte

Best Research and Industrial Application Scenarios for 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid Based on Quantitative Differentiation Evidence


Enzymatic Quantification of Ergothioneine in Food, Blood, and Bacterial Culture Samples

The characteristic UV absorbance of the target compound at 311 nm, with negligible interference from ergothioneine itself, enables a continuous spectrophotometric assay for ergothionase activity [1]. The ergothionase enzyme exhibits absolute specificity for ergothioneine (Km = 19 μM, Vmax = 270 μmol/min/mg) with no activity on histidine, tyrosine, or phenylalanine [2]. Satisfactory recovery data (98.7–104%) have been demonstrated for ergothioneine quantification in tamogitake mushroom extract and hemolyzed blood samples [2]. This application is uniquely enabled by the target compound's spectral properties and cannot be performed with urocanic acid or the thione tautomer (CAS 6736-42-1), which lack the same absorbance characteristics.

In Vitro Reconstitution of Bacterial Ergothioneine Catabolic Pathways for Gut Microbiome Research

The target compound (as thiolurocanic acid/thiourocanic acid) is the obligate intermediate linking ergothionase (ergothioneine → thiolurocanic acid + trimethylamine) and thiourocanate hydratase (thiourocanic acid → 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid; Km = 30 μM, Vmax = 7.1 μmol/min/mg) [3]. Recent studies have demonstrated that gut bacteria such as Clostridium symbiosum convert dietary ergothioneine into thiourocanic acid, which then serves as an electron acceptor for Bacteroides xylanisolvens, enhancing anaerobic ATP synthesis and growth [4]. Pathway reconstitution requires the authentic thioic acid intermediate; substitution with urocanic acid would result in zero catalytic turnover by thiourocanate hydratase, as this enzyme has no urocanase activity despite 46% sequence identity [3].

Cosmetic and Dermatological Formulation Development Targeting Melanin Suppression with Concurrent UV Protection

Patent JPS6016907A claims the use of thiolurocanic acid or its salts at 0.01–5 wt% (preferably 0.1–1 wt%) in cosmetic formulations including creams, ointments, lotions, and gels for simultaneous suppression of melanin formation and absorption of ultraviolet radiation [5]. This dual functionality differentiates the compound from urocanic acid, which, despite being a natural UV chromophore (SPF ~1.58), is primarily associated with UV-induced immunosuppression via its cis-isomer [6] and has been abandoned for sunscreen use due to health concerns [7]. The target compound's patent-backed combination of skin-lightening and UV-protective properties positions it as a differentiated candidate for cosmeceutical R&D programs seeking to avoid the immunosuppressive liability of urocanic acid derivatives.

Differentiation Therapy Research in Oncology and Inflammatory Skin Diseases

Based on the claimed activity of the target compound in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [8], this compound represents a candidate scaffold for differentiation therapy research in acute myeloid leukemia (where monocytic differentiation is a therapeutic goal) and for antiproliferative treatment of hyperproliferative skin conditions such as psoriasis. This biological activity profile is mechanistically distinct from the immunosuppressive properties of urocanic acid and its analogs (2-pyrroleacrylic acid, 2-furanacrylic acid) that were characterized in a murine HSV-1 DTH model, where cis-urocanic acid suppressed DTH at 1 μg/mouse [9]. Procurement of the target compound for these studies is justified by its unique combination of the imidazoleacrylic acid scaffold with a thioic S-acid functional group that may confer distinct target engagement and reactivity profiles not achievable with non-thio analogs.

Application
Selection Property
Validation Focus
Ergothioneine enzymatic quantification
311 nm specific absorbance window
Spectrophotometric assay with negligible substrate interference
Bacterial ergothioneine pathway reconstitution
Authentic thioic acid pathway intermediate
Thiourocanate hydratase substrate specificity verification
Cosmetic formulation UV-absorption research
Patent-reported dual UV/melanin profile
Formulation-context melanin endpoint review
Cell differentiation model studies
Reported monocyte differentiation context
Antiproliferative endpoint validation
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